![molecular formula C13H10ClN3O2S B1419081 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 479633-63-1](/img/structure/B1419081.png)
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a reagent used in the synthesis of (+)-tofacitinib, a selective Janus kinase 3 inhibitor (JAK3) and an immunosuppressant drug . It is also a key intermediate in preparing active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps. The preparation process includes the first α-alkylation reaction between diethyl malonate and allyl bromide, followed by a subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis
The molecular formula of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is C13H10ClN3O2S . The InChI string isInChI=1S/C13H10ClN3O2S/c1-9-2-4-10 (5-3-9)20 (18,19)17-7-6-11-12 (14)15-8-16-13 (11)17/h2-8H,1H3
. Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is known to be an intermediate in the manufacture of various drugs including ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363, and pevonedistat .Physical And Chemical Properties Analysis
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a solid compound . Its molecular weight is 307.76 g/mol .Scientific Research Applications
Immunology
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: is used as a reagent in the synthesis of (+)-tofacitinib , which is a selective Janus kinase 3 inhibitor (JAK3) and an immunosuppressant drug .
Pharmaceutical Synthesis
This compound serves as an important pharmaceutical intermediate widely used in the synthesis of various pharmaceutical intermediates, including CP690550 and CGP76030 . It acts as a scaffold for many commercially available drugs.
Mechanism of Action
The compound is a reagent in the synthesis of (+)-tofacitinib, a selective Janus kinase 3 inhibitor (JAK3) and an immunosuppressant drug . The scaffold of 7H-pyrrolo[2,3-d]pyrimidin-4-amine can occupy the ATP binding pocket and make hydrogen bond interactions with gatekeeper residue Thr474, Glu475, and Met477 .
Safety and Hazards
Future Directions
Given its role as a key intermediate in the synthesis of various pharmaceuticals, 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is likely to continue to be of interest in the field of medicinal chemistry. Its use in the synthesis of JAK3 inhibitors suggests potential applications in the treatment of conditions such as rheumatoid arthritis .
properties
IUPAC Name |
4-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOJSYRZQZOMOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657957 | |
Record name | 4-Chloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
479633-63-1 | |
Record name | 4-Chloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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